molecular formula C11H22O B2732049 2-(2,2-Dimethylcyclohexyl)propan-1-ol CAS No. 2248312-30-1

2-(2,2-Dimethylcyclohexyl)propan-1-ol

Cat. No. B2732049
CAS RN: 2248312-30-1
M. Wt: 170.296
InChI Key: FTSACONFAHOHJT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclohexyl)propan-1-ol, commonly known as DMCP, is a chemical compound that belongs to the class of tertiary alcohols. It is a colorless liquid with a molecular formula of C11H22O and a molecular weight of 170.29 g/mol. DMCP is widely used in the field of scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of DMCP is not well understood. However, it is believed to act as a nucleophile in various organic reactions due to the presence of a hydroxyl group. DMCP can also act as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
DMCP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health. DMCP is also not known to have any significant environmental impact.

Advantages and Limitations for Lab Experiments

DMCP has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of organic reactions. It is also relatively easy to synthesize and purify. However, DMCP has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also not very stable under acidic conditions.

Future Directions

There are several areas of future research that could be explored with DMCP. One area is the development of new synthetic methods using DMCP as a starting material or reagent. Another area is the use of DMCP as a chiral auxiliary in asymmetric synthesis. DMCP could also be used as a ligand in catalytic reactions to develop new and more efficient catalysts. Furthermore, the potential applications of DMCP in the field of pharmaceuticals and agrochemicals could be explored further.

Synthesis Methods

DMCP can be synthesized by the reaction of 2,2-dimethylcyclohexanone with propanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions and the product is purified by distillation.

Scientific Research Applications

DMCP has various potential applications in scientific research. It is used as a chiral auxiliary in asymmetric synthesis, as a solvent in organic reactions, and as a reagent in the preparation of various compounds. DMCP has also been used as a ligand in catalytic reactions and as a starting material in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2-(2,2-dimethylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSACONFAHOHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylcyclohexyl)propan-1-ol

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